Fluperamide
Overview
Description
Fluperamide is an antidiarrheal compound known for its effectiveness in controlling diarrhea. This compound is structurally similar to other opioid receptor agonists and is primarily used for its ability to reduce gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluperamide involves multiple steps, starting with the preparation of the core diphenylmethane structure. The synthetic route typically includes the following steps:
Formation of the Diphenylmethane Core: This involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Functional Groups: The core structure is then modified to introduce the necessary functional groups, including the hydroxyl and piperidine moieties.
Final Assembly: The final step involves the coupling of the modified diphenylmethane core with the appropriate amide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fluperamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, which may enhance or reduce its antidiarrheal activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which may have different pharmacological activities compared to the parent compound.
Scientific Research Applications
Fluperamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its interactions with opioid receptors and its effects on gastrointestinal motility.
Medicine: Studied for its potential use in treating conditions beyond diarrhea, such as irritable bowel syndrome.
Industry: Used in the development of new antidiarrheal medications and as a reference compound in quality control processes.
Mechanism of Action
Fluperamide exerts its effects by binding to opioid receptors in the gut wall, specifically the μ-opioid receptors in the myenteric plexus of the large intestine . This binding decreases the activity of the myenteric plexus, reducing the tone of the longitudinal and circular smooth muscles of the intestinal wall . As a result, the contractions of the intestines are slowed, allowing for increased absorption of fluids and salts, which helps restore normal stool consistency .
Comparison with Similar Compounds
Similar Compounds
Loperamide: Another antidiarrheal compound that acts on opioid receptors.
Diphenoxylate: Used in combination with atropine to treat diarrhea.
Fetoxylate: Similar in structure and function to Fluperamide.
Uniqueness
This compound is unique in its specific binding affinity and its ability to reverse the tiapamil-elicited lowering of nitrendipine binding, indicating a verapamil-like action . This unique mechanism contributes to its effectiveness as an antidiarrheal agent.
By understanding the detailed properties and applications of this compound, researchers and medical professionals can better utilize this compound in various scientific and medical fields.
Properties
CAS No. |
53179-10-5 |
---|---|
Molecular Formula |
C30H32ClF3N2O2 |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C30H32ClF3N2O2/c1-35(2)27(37)29(22-9-5-3-6-10-22,23-11-7-4-8-12-23)17-20-36-18-15-28(38,16-19-36)24-13-14-26(31)25(21-24)30(32,33)34/h3-14,21,38H,15-20H2,1-2H3 |
InChI Key |
WPYGCZCMGMVGNO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fluperamide; R 18910; R-18910; R18910 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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